8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide

Description

Metabolic Pathways and Biotransformation of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide

Role of UDP-Glucuronosyltransferase Isoforms in Phase II Metabolism

The conjugation of 8-hydroxy carvedilol to its glucuronide form represents the terminal step in its biotransformation, mediated by UDP-glucuronosyltransferase enzymes. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of the metabolite, significantly increasing its water solubility for excretion.

UDP-Glucuronosyltransferase 1A1-Mediated Glucuronidation Mechanisms

UDP-glucuronosyltransferase 1A1 demonstrates particular efficiency in conjugating 8-hydroxy carvedilol due to its substrate specificity for phenolic compounds. The enzyme facilitates nucleophilic attack by the hydroxyl oxygen of 8-hydroxy carvedilol on the anomeric carbon of UDPGA, forming a beta-D-glucuronidic bond. Structural analyses suggest that the carbazole moiety of carvedilol interacts with hydrophobic regions of UDP-glucuronosyltransferase 1A1's active site, while the hydroxyl group aligns with the catalytic base responsible for deprotonation. Kinetic studies indicate a Michaelis constant (Km) in the micromolar range for this reaction, reflecting high substrate affinity. Genetic polymorphisms in the UDP-glucuronosyltransferase 1A1 gene, particularly the UGT1A1*28 allele associated with Gilbert syndrome, may reduce glucuronidation efficiency by 30–40%, potentially altering metabolite ratios in plasma.

Contributions of UDP-Glucuronosyltransferase 2B4 and UDP-Glucuronosyltransferase 2B7 to Stereoselective Conjugation

The stereoselective metabolism of carvedilol enantiomers extends to its glucuronidation, with UDP-glucuronosyltransferase 2B4 and UDP-glucuronosyltransferase 2B7 showing preferential activity toward specific stereoisomers. UDP-glucuronosyltransferase 2B4 demonstrates higher activity toward the R(+)-enantiomer of 8-hydroxy carvedilol, while UDP-glucuronosyltransferase 2B7 shows non-selective conjugation of both enantiomers. This stereochemical preference arises from differential binding orientations in the enzymes' active sites, as revealed by molecular docking simulations. The contribution of these isoforms becomes particularly significant in patients with CYP2D6 poor metabolizer status, where altered hydroxylation patterns may shift the substrate pool available for conjugation.

Comparative Analysis of Carvedilol Metabolite Profiles

Position-Specific Hydroxylation Patterns (1-, 4'-, 5'-, 8-Hydroxy Derivatives)

Carvedilol undergoes regioselective hydroxylation at four primary positions mediated by distinct cytochrome P450 isoforms:

- 1-Hydroxy derivative : Primarily formed via CYP2D6 and CYP1A2, this metabolite accounts for approximately 15–20% of total oxidative products in extensive metabolizers

- 4'-Hydroxy derivative : Generated predominantly by CYP2D6, this potent beta-blocking metabolite exhibits 13-fold greater receptor affinity than parent carvedilol

- 5'-Hydroxy derivative : A minor metabolite produced through CYP2C9 and CYP3A4 activity

- 8-Hydroxy derivative : Formed via CYP1A2 and CYP3A4, this position-specific metabolite serves as the primary substrate for subsequent glucuronidation

The 8-hydroxy derivative demonstrates unique metabolic stability compared to other hydroxylated metabolites, with a plasma half-life extending to 8–12 hours due to its resistance to further oxidative metabolism. This stability enhances its suitability as a marker for cytochrome P450 1A2 activity in clinical studies.

Sulfate Conjugation vs. Glucuronidation Pathways

The fate of hydroxylated carvedilol metabolites diverges at the conjugation stage, with competing sulfation and glucuronidation pathways:

| Parameter | Glucuronidation Pathway | Sulfation Pathway |

|---|---|---|

| Primary Enzymes | UDP-glucuronosyltransferases | Sulfotransferases (SULTs) |

| Cofactor | UDP-glucuronic acid | 3'-Phosphoadenosine-5'-phosphosulfate |

| Tissue Localization | Hepatic > Intestinal | Hepatic > Renal |

| Metabolic Capacity | High capacity, lower affinity | Low capacity, higher affinity |

| Genetic Variability | UGT polymorphisms | SULT1A1 copy number variation |

Glucuronidation predominates for 8-hydroxy carvedilol due to the steric accessibility of its hydroxyl group and the high hepatic expression of UDP-glucuronosyltransferase isoforms. Sulfation becomes competitive only at low substrate concentrations or in cases of UDP-glucuronosyltransferase deficiency. The sulfate conjugate exhibits distinct pharmacokinetic properties, including reduced protein binding (85–90% vs. 98% for glucuronide) and faster renal clearance.

Properties

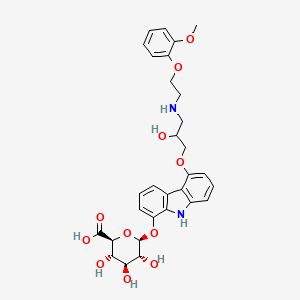

Molecular Formula |

C30H34N2O11 |

|---|---|

Molecular Weight |

598.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1 |

InChI Key |

VNOMSNHAOHVOPZ-PADXFKBFSA-N |

Isomeric SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide typically involves the glucuronidation of 8-Hydroxy Carvedilol. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of UDP-glucuronic acid. The reaction conditions generally include a buffered aqueous solution at a physiological pH and temperature .

Industrial Production Methods

Industrial production of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity and concentration .

Chemical Reactions Analysis

Hydroxylation of Carvedilol

Carvedilol undergoes CYP-mediated hydroxylation at the 8-position of the carbazole ring system to form 8-hydroxycarvedilol. Key enzymes involved include:

-

CYP1A2

-

CYP3A4

-

CYP1A1

This step generates the intermediate 8-hydroxycarvedilol, which retains pharmacological activity .

Glucuronidation of 8-Hydroxycarvedilol

The hydroxylated metabolite is subsequently conjugated with glucuronic acid via UGT enzymes , forming 8-hydroxycarvedilol 8-O-beta-D-glucuronide. The primary UGT isoforms responsible are:

-

UGT2B7 (major contributor)

-

UGT1A1

-

UGT2B4

This reaction occurs at the phenolic hydroxyl group of the carbazole ring, producing a water-soluble conjugate for renal excretion .

Enzyme Kinetics of Glucuronidation

Studies using human liver microsomes (HLMs) revealed stereoselective glucuronidation kinetics for carvedilol enantiomers:

| Parameter | (S)-Carvedilol | (R)-Carvedilol |

|---|---|---|

| Km (µmol/L) | 118 ± 44 | 24 ± 7 |

| Vmax (pmol/min/mg) | 2,500 ± 833 | 953 ± 399 |

Key Findings :

-

The (R)-enantiomer exhibits higher affinity (lower Km) but lower catalytic efficiency (Vmax/Km = 39.7 vs. 21.2 for (S)-enantiomer) .

-

Polymorphisms in UGT2B7 (e.g., UGT2B7*3) reduce clearance by 37%, while CYP2D6 intermediate metabolizers show 39% reduced clearance .

Stereoselectivity in Glucuronidation

Chinese liver microsomes demonstrated two distinct glucuronides (M1 and M2) via HPLC-MS/MS:

-

M1 : Major metabolite with higher formation rates for (R)-carvedilol.

-

M2 : Minor metabolite with no enantiomeric preference.

β-glucuronidase hydrolysis confirmed both metabolites as gluc

Scientific Research Applications

8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide has several applications in scientific research:

Pharmacokinetics: Used to study the metabolism and excretion of Carvedilol.

Toxicology: Helps in understanding the detoxification pathways of Carvedilol.

Drug Development: Serves as a reference standard in the development of new beta-blockers.

Mechanism of Action

The primary mechanism of action of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide involves its role as a metabolite of Carvedilol. Carvedilol inhibits beta-adrenoceptors, reducing heart rate and blood pressure. The glucuronidation process enhances the solubility of 8-Hydroxy Carvedilol, facilitating its excretion and reducing its activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Metabolic Properties

| Compound | Parent Drug/Class | Glucuronidation Site | Key Enzymes | Molecular Weight (g/mol) | Excretion Route |

|---|---|---|---|---|---|

| 8-Hydroxy Carvedilol glucuronide | Carvedilol (beta-blocker) | 8-O position | UGT1A1, UGT2B7 | ~600 (estimated) | Renal |

| Hypolaetin 8-O-glucuronide | Hypolaetin (flavonoid) | 8-O position | UGT1A, UGT2B7 | 478.36 | Biliary |

| 8-Hydroxyquinolyl-glucuronide | 8-Hydroxyquinoline | Phenolic hydroxyl | UGT1A6 | 331.29 | Renal/Tumor |

| Ciprofibrate glucuronide | Ciprofibrate (fibrate) | Carboxylic acid | UGT1A3, UGT2B7 | 397.36 | Renal |

Research Findings and Implications

- Structural-Activity Relationships: Minor modifications (e.g., sulfation or methylation) in flavonoid glucuronides drastically alter bioavailability and activity, a consideration for designing carvedilol analogs .

Biological Activity

8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide is a significant metabolite of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of chronic heart failure and hypertension. This compound is formed through metabolic processes that enhance the solubility and excretion of carvedilol, thus playing a crucial role in its pharmacokinetics and pharmacodynamics.

Metabolism and Formation

The formation of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide involves hydroxylation and glucuronidation, predominantly mediated by UDP-glucuronosyltransferases (UGTs). This metabolic pathway not only aids in the elimination of carvedilol but also influences its therapeutic effects and interactions with other drugs. The glucuronidation at the 8-position is particularly noteworthy as it enhances solubility while potentially preserving some biological activity related to oxidative stress reduction .

Pharmacological Effects

Research indicates that 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide retains some pharmacological properties similar to carvedilol. Its antioxidant effects are significant, as studies have shown that carvedilol can reduce oxidative DNA damage in hypertensive patients, suggesting that its metabolites may contribute to this protective effect . The compound's potential to modulate oxidative stress could be beneficial in cardiovascular disease management.

Interaction with Adrenoceptors

As a metabolite of carvedilol, 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide may interact with beta-adrenoceptors, contributing to the overall beta-blocking effects observed with carvedilol. The parent drug's action involves both beta and alpha-1 adrenergic receptor antagonism, which helps in managing heart failure and hypertension effectively .

Case Studies

- Oxidative Stress Reduction : A pilot study demonstrated that carvedilol significantly reduced plasma levels of 8-hydroxy-2'-deoxyguanosine (hs8-OHdG), a marker of oxidative DNA damage, in patients with mild to moderate hypertension after two months of treatment. This suggests that both carvedilol and its metabolites may play a role in mitigating oxidative damage .

- Metabolic Pathways : A comprehensive review highlighted the metabolic pathways involving carvedilol, emphasizing the importance of glucuronidation in determining the pharmacokinetic profiles of its metabolites, including 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide. Variations in these pathways can significantly affect drug levels and therapeutic outcomes .

Comparative Analysis of Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Carvedilol | Non-selective beta-adrenergic antagonist used for heart failure and hypertension. | Dual action on beta and alpha-1 receptors. |

| O-desmethylcarvedilol | Demethylated metabolite of carvedilol retaining some pharmacological activity. | Lacks glucuronidation but retains beta-blocking effects. |

| Carvedilol β-D-glucuronide | Another glucuronide conjugate differing in conjugation position. | Directly linked to therapeutic effects of carvedilol. |

| 8-Hydroxyphenylcarvedilol | Hydroxylated derivative with different pharmacokinetics. | Focuses on phenolic modification rather than glucuronidation. |

Q & A

Q. What enzymatic pathways are responsible for the formation of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide in vivo, and how can these pathways be experimentally validated?

8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide is synthesized via glucuronidation by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1 and UGT2B4 catalyze the glucuronidation of the (R)-enantiomer of carvedilol, while UGT2B4 and UGT2B7 act on the (S)-enantiomer . To validate these pathways, researchers can:

- Use recombinant UGT isoforms in vitro to confirm enzyme specificity.

- Perform inhibition assays with selective UGT inhibitors (e.g., hecogenin for UGT1A1).

- Quantify metabolite formation using LC-MS/MS with isotopic labeling to track glucuronide conjugation.

Q. What analytical methods are recommended for quantifying 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide in plasma or tissue samples?

High-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) is preferred for quantification . Key methodological considerations include:

- Sample preparation : Solid-phase extraction (SPE) to isolate the metabolite from biological matrices.

- Validation parameters : Linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines.

- Internal standards : Stable isotope-labeled analogs (e.g., deuterated 8-Hydroxy Carvedilol glucuronide) to correct for matrix effects.

Q. How does the pharmacokinetic profile of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide differ from its parent drug, carvedilol?

The metabolite exhibits:

- Longer half-life : Due to glucuronide conjugation, which reduces renal clearance.

- Lower plasma protein binding : ~75% vs. carvedilol’s 95%, increasing free fraction availability.

- Tissue distribution : Enhanced penetration into hepatic and cardiac tissues due to active transport by OATP1B1/1B3 transporters.

Experimental designs should incorporate crossover studies in animal models to compare AUC(0–∞) and Cmax between the parent drug and metabolite .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported UGT isoform specificity for 8-Hydroxy Carvedilol glucuronidation?

Discrepancies in UGT isoform contributions (e.g., conflicting reports on UGT2B7 activity) can be addressed by:

- Kinetic profiling : Measure Km and Vmax across isoforms under standardized conditions (pH 7.4, 37°C).

- Cellular models : Use CRISPR-edited hepatocyte lines lacking specific UGTs to isolate enzymatic contributions.

- Population PK/PD modeling : Incorporate genetic polymorphisms (e.g., UGT1A1*28) to assess variability in glucuronidation efficiency .

Q. How can in vitro-in vivo extrapolation (IVIVE) models predict hepatic clearance of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide in humans?

IVIVE requires:

- Microsomal scaling : Calculate intrinsic clearance (CLint) using human liver microsomes (HLM) and apply scaling factors (e.g., 45 mg microsomal protein/g liver).

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate parameters like hepatic blood flow and enzyme abundance (from proteomics data) to simulate systemic exposure.

- Validation against clinical data : Compare predicted vs. observed AUC in Phase I trials .

Q. What experimental designs are optimal for studying drug-drug interactions (DDIs) involving 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide?

To assess DDIs:

- In vitro inhibition assays : Co-incubate carvedilol with UGT inhibitors (e.g., probenecid) in HLM or hepatocytes.

- Transporter studies : Evaluate OATP-mediated uptake using transfected HEK293 cells.

- Clinical DDI trials : Administer carvedilol with known UGT modulators (e.g., valproic acid) and measure metabolite-to-parent ratios in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.